4-Amino-3,5,6-trichloropicolinamide

Vue d'ensemble

Description

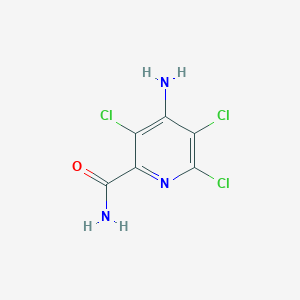

4-Amino-3,5,6-trichloropicolinamide is a synthetic compound with the molecular formula C6H4Cl3N3O. It is known for its applications in various scientific research fields, particularly in chemistry and agriculture. The compound is characterized by its three chlorine atoms attached to a pyridine ring, along with an amino group and a carboxamide group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3,5,6-trichloropicolinamide typically involves the chlorination of picolinamide derivatives. One common method includes the reaction of 4-amino-2-chloropyridine with chlorinating agents such as phosphorus oxychloride (POCl3) under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete chlorination, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or other separation techniques to obtain the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

4-Amino-3,5,6-trichloropicolinamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated pyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the chlorine atoms.

Applications De Recherche Scientifique

Chemical Synthesis and Development

Building Block for Complex Molecules

4-Amino-3,5,6-trichloropicolinamide serves as a critical building block in the synthesis of more complex organic compounds. Its chlorinated structure allows for various substitution reactions that can lead to the formation of new derivatives with tailored properties. This versatility is particularly valuable in creating compounds for medicinal chemistry and agrochemical applications .

Synthesis of Herbicides

This compound has been identified as a precursor in the development of novel herbicides. The chlorinated derivatives exhibit potent herbicidal activity against a range of weeds, making them suitable candidates for agricultural applications. For example, research has shown that this compound can be synthesized into effective herbicides with improved efficacy and lower environmental impact compared to traditional chemicals .

Biological Research Applications

Anticancer Activity

Recent studies have investigated the anticancer potential of this compound and its derivatives. In vitro assays demonstrated that certain derivatives exhibit cytotoxic effects on various cancer cell lines, including non-small cell lung cancer (NSCLC) models. These findings suggest that the compound may play a role in developing new cancer therapies .

Enzyme Interaction Studies

The compound has been utilized in research focused on enzyme interactions, particularly concerning receptor binding and enzymatic activity modulation. Studies indicate that it can enhance the efficacy of certain peptides targeting specific receptors, which may lead to advancements in drug design .

Medicinal Chemistry

Pharmaceutical Development

In medicinal chemistry, this compound is being explored for its potential use in developing pharmaceuticals with improved metabolic stability and bioavailability. The compound's unique structure allows it to interact effectively with biological targets, making it a candidate for further exploration in drug development pipelines .

Case Study 1: Antitumor Activity Evaluation

A study evaluated the efficacy of this compound against NSCLC cell lines. The compound was found to significantly reduce cell viability compared to standard chemotherapeutics like doxorubicin and cisplatin. This suggests its potential as an adjunct therapy or as part of combination treatments .

Case Study 2: Herbicide Development

Research on the synthesis of herbicides from this compound indicated that formulations based on this compound showed superior effectiveness against resistant weed species compared to conventional herbicides. This highlights its practical application in sustainable agriculture .

Mécanisme D'action

The mechanism of action of 4-Amino-3,5,6-trichloropicolinamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed effects. The exact pathways and targets are still under investigation, but it is believed to involve disruption of nucleic acid synthesis and protein function .

Comparaison Avec Des Composés Similaires

Similar Compounds

Picloram: A related compound with similar herbicidal properties.

Triclopyr: Another chlorinated pyridine derivative used as a herbicide.

Aminopyralid: A compound with similar structural features and applications in agriculture.

Uniqueness

4-Amino-3,5,6-trichloropicolinamide is unique due to its specific arrangement of chlorine atoms and functional groups, which confer distinct chemical and biological properties

Activité Biologique

4-Amino-3,5,6-trichloropicolinamide, commonly known as Picloram, is a synthetic herbicide belonging to the class of pyridine carboxylic acids. Its chemical structure includes three chlorine atoms and an amino group, contributing to its biological activity. This compound is primarily used in agricultural applications for controlling broadleaf weeds and woody plants. However, recent studies have highlighted its potential therapeutic applications, particularly in cancer treatment and other biological activities.

- Molecular Formula : C₆H₄Cl₃N₃O

- Molecular Weight : 240.47 g/mol

- CAS Number : 14143-46-5

The biological activity of this compound is attributed to its ability to inhibit specific enzyme pathways and receptor interactions. The compound has been shown to interact with various biological targets:

- Inhibition of Plant Growth : As a herbicide, it disrupts the growth of target plants by inhibiting cell division and elongation.

- Tyrosine Kinase Inhibition : Recent studies indicate that derivatives of this compound can inhibit tyrosine kinases, which are crucial in signaling pathways for cell growth and differentiation .

- Interaction with Lipid Membranes : Research has demonstrated that the compound can intercalate into lipid bilayers, altering membrane properties and potentially affecting cellular signaling pathways .

Antitumor Activity

Several studies have investigated the antitumor properties of this compound derivatives:

- Cell Line Studies : In vitro assays using cancer cell lines have shown that certain derivatives exhibit significant cytotoxic effects. For example, compounds derived from this scaffold were found to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

- In Vivo Studies : Animal models treated with these compounds exhibited reduced tumor growth compared to controls, suggesting potential for therapeutic use in oncology .

Neurological Effects

The compound has also been studied for its effects on neurological conditions:

- Potassium Channel Blockade : Similar to 4-aminopyridine, derivatives have been shown to block potassium channels, enhancing neurotransmitter release at neuromuscular junctions. This mechanism is beneficial in treating conditions like Lambert-Eaton myasthenic syndrome and multiple sclerosis .

Case Studies

Propriétés

IUPAC Name |

4-amino-3,5,6-trichloropyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3N3O/c7-1-3(10)2(8)5(9)12-4(1)6(11)13/h(H2,10,12)(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLDXINQVIRUDHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=NC(=C1Cl)Cl)C(=O)N)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50362569 | |

| Record name | 4-amino-3,5,6-trichloropyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14143-46-5 | |

| Record name | 4-amino-3,5,6-trichloropyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.